molecular formula C20H27N3O6 B193102 Imidapril CAS No. 89371-37-9

Imidapril

Cat. No. B193102
CAS RN: 89371-37-9
M. Wt: 405.4 g/mol
InChI Key: KLZWOWYOHUKJIG-BPUTZDHNSA-N
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Description

Imidapril, sold under the brand name Tanatril among others, is an ACE inhibitor used as an antihypertensive drug and for the treatment of chronic heart failure . It was patented in 1982 and approved for medical use in 1993 .


Synthesis Analysis

The stability of Imidapril was examined by HPLC degradative studies for every six months and the results showed that the drug substance is stable for approximately more than 2 years .


Molecular Structure Analysis

Imidapril is a dicarboxyl compound . Its molecular formula is C20H27N3O6 and its molar mass is 405.451 g·mol −1 .


Chemical Reactions Analysis

Imidapril is a prodrug and is activated to its active metabolite imidaprilat . Rifampicin reduces the activation of imidapril to its active metabolite imidaprilat .


Physical And Chemical Properties Analysis

Imidapril hydrochloride has a molecular weight of 441.91 . It is soluble in DMSO at 80 mg/mL . The melting point of Imidapril is 139 to 140 °C (282 to 284 °F) .

Scientific Research Applications

Imidapril: A Comprehensive Analysis of Scientific Research Applications

Safety And Hazards

Imidapril is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26)/t13-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZWOWYOHUKJIG-BPUTZDHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048242
Record name Imidapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidapril

CAS RN

89371-37-9
Record name Imidapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89371-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidapril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imidapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7H1TJS22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Imidapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041907
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Imidapril?

A1: Imidapril is a prodrug that is rapidly metabolized in the liver to its active metabolite, Imidaprilat. Imidaprilat acts as a potent and long-acting inhibitor of ACE. []

Q2: How does ACE inhibition impact the renin-angiotensin system (RAS)?

A2: ACE inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, ultimately lowering blood pressure. []

Q3: Does Imidapril exhibit any ACE-independent effects?

A3: Yes, research suggests that Imidapril may exert some of its beneficial effects through ACE-independent mechanisms, such as inhibiting matrix metalloproteinase-9 (MMP-9) activity, which plays a role in vascular remodeling and aneurysm formation. [, ]

Q4: What is the role of bradykinin in the effects of Imidapril?

A4: Imidapril, by inhibiting ACE, also prevents the degradation of bradykinin, a vasodilator that promotes nitric oxide (NO) release. This contributes to the compound's antihypertensive and potentially angiogenic effects. [, ]

Q5: What is the molecular formula and weight of Imidapril hydrochloride?

A5: The molecular formula of Imidapril hydrochloride is C20H27N3O6 · HCl, and its molecular weight is 441.9 g/mol. []

Q6: Are there any specific considerations regarding the stability and compatibility of Imidapril in various formulations?

A6: While specific data on material compatibility is limited in the provided research, Imidapril's formulation as hydrochloride salt suggests improved water solubility. Further research on stability in different formulations and storage conditions is necessary.

Q7: How is Imidapril absorbed and metabolized in the body?

A7: Imidapril is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, primarily by carboxylesterases, to form the active metabolite Imidaprilat. [, ]

Q8: What are the elimination half-lives of Imidapril and Imidaprilat?

A8: The elimination half-life of Imidapril is relatively short, ranging from 1.1 to 2.5 hours. In contrast, Imidaprilat has a longer half-life of 10 to 19 hours, contributing to its sustained therapeutic effect. []

Q9: How are Imidapril and its metabolites excreted?

A9: Imidapril and its metabolites are primarily excreted in the urine. The dialyzability of Imidaprilat is lower compared to other ACE inhibitors like Enalaprilat, suggesting it may be a suitable treatment option for patients undergoing hemodialysis. [, ]

Q10: Is there a correlation between plasma Imidaprilat concentration and its pharmacological effects?

A10: Yes, studies in spontaneously hypertensive rats (SHRs) have shown a good correlation between plasma Imidaprilat concentration, plasma ACE activity, and blood pressure reduction, indicating that plasma concentration can be a useful marker of its pharmacological effects. []

Q11: What are the main animal models used to study the effects of Imidapril?

A11: Spontaneously hypertensive rats (SHRs) are commonly used to investigate the antihypertensive and organ-protective effects of Imidapril. Other models include diabetic db/db mice for studying diabetic nephropathy, and surgically induced CA models in rats for cerebral aneurysm research. [, , , ]

Q12: What are the key findings from in vivo studies on Imidapril's effects on cardiac function?

A12: Imidapril has shown beneficial effects on cardiac function in various animal models. In cardiomyopathic hamsters, chronic Imidapril treatment prolonged lifespan and improved cardiac function. [] In rats with myocardial infarction, Imidapril improved cardiac performance, attenuated cardiac remodeling, and reduced heart and lung morphological changes. []

Q13: How does Imidapril affect renal function in diabetic models?

A13: In diabetic db/db mice, Imidapril treatment improved glomerular filtration rate, reduced albuminuria, and normalized hypoalbuminemia. These renoprotective effects are attributed to Imidapril's ability to suppress renal hyperfiltration and prevent the loss of renal heparan sulfate, an important component of the glomerular basement membrane. []

Q14: What is the evidence for Imidapril's effects on angiogenesis?

A14: While ACE inhibitors like Imidapril are known to suppress the proangiogenic Ang II pathway, they can also stimulate angiogenesis in the setting of tissue ischemia. Studies in AT1aKO mice, which lack the Ang II type 1 receptor, showed that Imidapril enhanced angiogenesis through mechanisms involving the bradykinin-NO pathway and potentially the Ang II type 2 receptor. []

Q15: What are the common adverse effects associated with ACE inhibitors, including Imidapril?

A15: While this Q&A focuses on the scientific aspects and not side effects, it's important to acknowledge that ACE inhibitors, including Imidapril, can cause adverse effects such as dry cough, hypotension, and, less commonly, angioedema and hyperkalemia. [, , ]

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